Tetrahydro-2H-thiopyran-4-amine hydrochloride
Overview
Description
Tetrahydro-2H-thiopyran-4-amine hydrochloride is a chemical compound that is part of a broader class of thiopyran derivatives. These compounds are of significant interest due to their presence in various natural products and their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of tetrahydro-2H-thiopyran-4-amine hydrochloride can be inferred from the methods used to synthesize related thiopyran derivatives. For instance, the interaction of dimethyltetrahydro-1-thiopyran-4-one with hydroxylamine hydrochloride in an alcoholic solution can yield corresponding oximes, which upon reduction with sodium in absolute alcohol can afford tetrahydro-1-thiopyran-4-amine . Additionally, the synthesis of various tetrahydroquinoline derivatives, which share structural similarities with thiopyran derivatives, can be achieved through a domino reaction of aromatic amines and cyclic enol ethers catalyzed by indium chloride in water .
Molecular Structure Analysis
The molecular structure of thiopyran derivatives can be characterized by spectroscopic methods and X-ray diffraction experiments. For example, the synthesis of novel 3-substituted thiopyran-4-ones was confirmed using these techniques . The crystal structure of a related compound, 2-r-(4-Chlorophenyl)-6-c-phenyl-3,4,5,6-tetrahydro-2H-thiopyran-4-one 1-oxide, revealed that the thiopyran unit adopts a chair form with a tetrahedral geometry around the sulfur atom .
Chemical Reactions Analysis
Thiopyran derivatives can undergo various chemical reactions. For instance, the oxime of the tetrahydropyran series can rearrange to a lactam upon heating with sulfuric acid, and further hydrolytic cleavage of the lactam can yield a thioamino acid . Electroreduction of tetraactivated 4H-thiopyrans can lead to diastereoisomers of dihydrothiopyrans, with the preferred conformations determined by X-ray crystallography and NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiopyran derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the crystallographic analysis of 2-r-(4-Chlorophenyl)-6-c-phenyl-3,4,5,6-tetrahydro-2H-thiopyran-4-one 1-oxide indicates the presence of intermolecular hydrogen bonds and a short O⋯C intermolecular contact, which can influence the compound's solubility and melting point . The electrochemical properties of thiopyran derivatives are also of interest, as demonstrated by the selective electroreduction of tetraactivated 4H-thiopyrans .
Scientific Research Applications
Synthesis and Chemical Properties
- Tetrahydro-4 H-thiopyran-4-one is efficiently synthesized from dimethyl 3,3′-thiobispropanoate, demonstrating its utility in creating thiopyran-containing compounds (Ward et al., 2007).
- Novel synthesis of 2H-azirin-3-amine from tetrahydro-2H-thiopyran-4-carboxylic acid, showcasing its potential as a synthon for sulfur-containing dipeptide segments in peptide synthesis (Stoykova et al., 2014).
- Studies on the formation of 2H‐thiopyrans and thiophenes, emphasizing the versatility of tetrahydro-2H-thiopyran derivatives in producing various chemical structures (Schuijl-Laros et al., 2010).
Applications in Organic Chemistry and Catalysis
- Enantioselective enolizations of diketones derived from tetrahydro-4H-thiopyran-4-one, demonstrating its importance in polypropionate synthesis (Ward et al., 2006).
- The Baylis-Hillman reaction of 2H-thiopyran-4(3H)-one, highlighting the chemical selectivity and potential for reaction in aqueous media, which is crucial in green chemistry (Eftekhari‐Sis et al., 2010).
- Investigation into the diastereoselectivity of Aldol reactions of tetrahydro-4H-thiopyran-4-one, key in understanding stereochemical outcomes in organic synthesis (Ward et al., 2002).
Materials Science and Novel Compound Synthesis
- Development of a convenient electro-catalyzed synthesis method for 4H-thiopyran derivatives, showcasing its potential in sustainable chemistry practices (Dubey et al., 2017).
- Synthesis and rapid characterization of amine-functionalized silica, a process where tetrahydro-2H-thiopyran derivatives could be potentially involved (Soto-Cantu et al., 2012).
- A study on the crystal structure of tetrahydro-2H-thiopyran derivatives, important for understanding its physical properties and applications in material science (Thiruvalluvar et al., 2008).
Safety And Hazards
properties
IUPAC Name |
thian-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUGAHCEDPFMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592871 | |
Record name | Thian-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-thiopyran-4-amine hydrochloride | |
CAS RN |
233763-40-1 | |
Record name | Thian-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thian-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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